molecular formula C19H18O3 B190491 Tanshinone Iia CAS No. 568-72-9

Tanshinone Iia

Cat. No.: B190491
CAS No.: 568-72-9
M. Wt: 294.3 g/mol
InChI Key: HYXITZLLTYIPOF-UHFFFAOYSA-N
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Description

Tanshinone IIA is a lipophilic diterpene quinone and a primary active component isolated from the traditional Chinese herb Salvia miltiorrhiza Bunge (Danshen) . As a key quality control marker for Danshen, it is supplied for research applications and is strictly for Research Use Only, not intended for diagnostic or therapeutic purposes. This compound exhibits a wide spectrum of pharmacological activities, making it a valuable tool for investigating cardiovascular, oncological, and metabolic diseases . In cardiovascular research, this compound demonstrates significant cardioprotective effects. It has been shown to improve endothelial function, inhibit vascular smooth muscle cell proliferation and migration, and attenuate the formation of atherosclerotic plaques . Its mechanisms of action include modulating key signaling pathways such as TLR/NF-κB and MAPKs/NF-κB, thereby exerting potent anti-inflammatory and antioxidant effects . It also promotes angiogenesis and helps restore homeostasis in the vascular system . In cancer research, this compound displays broad antitumor properties across various human tumor cell lines, including leukemia, lung cancer, hepatocellular carcinoma, and others . It can inhibit tumor cell proliferation, induce apoptosis and autophagy, and suppress cell migration and invasion . These effects are mediated through the regulation of several critical pathways, such as the inhibition of PI3K/Akt/mTOR and the activation of JNK and AMPK signaling . Furthermore, this compound shows great promise in bone injury and metabolic disease research. It can promote osteoblast differentiation and bone formation while inhibiting osteoclast activity, suggesting potential for treating osteoporosis and aiding bone repair . Its neuroprotective effects are also under investigation for conditions like Alzheimer's disease . Researchers should note that this compound has inherent challenges with poor solubility and low oral bioavailability . Ongoing research explores novel drug delivery systems, such as liposomal and nanoparticle formulations, to improve its pharmacokinetic profile for more effective application in experimental models .

Properties

IUPAC Name

1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXITZLLTYIPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205352
Record name Tanshinone II
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Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 mg/mL methanol
Record name Tanshinone II
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Red powder

CAS No.

568-72-9
Record name Tanshinone IIA
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Record name Tanshinone II
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Record name Tanshinone II
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6,6-Trimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
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Record name TANSHINONE IIA
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Record name Tanshinone II
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Chemical Reactions Analysis

Types of Reactions: Tanshinone IIA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include hydroxytanshinone, methyl tanshinonate, and dihydrotanshinone I .

Scientific Research Applications

Cardiovascular Applications

Mechanisms of Action
Tanshinone IIA exhibits cardioprotective effects by enhancing angiogenesis and improving endothelial function. It mitigates oxidative stress and inflammatory damage in vascular endothelial cells, thereby reducing the risk of atherosclerosis. Studies indicate that this compound inhibits the proliferation and migration of vascular smooth muscle cells, stabilizing atherosclerotic plaques and preventing cardiovascular diseases such as hypertension and cardiomyopathy .

Clinical Studies

  • A clinical trial involving patients with coronary syndromes demonstrated that this compound significantly reduced serum levels of inflammatory cytokines, suggesting its role in managing cardiovascular inflammation .
  • Another study highlighted its potential in treating heart failure by improving cardiac function through anti-inflammatory pathways .

Neuroprotective Effects

Neurodegenerative Diseases
this compound has shown promise in neuroprotection against conditions like Alzheimer's disease. It reduces neuroinflammation and apoptosis in neuronal cells by modulating key signaling pathways such as NF-κB and MAPK .

Research Findings

  • In preclinical models, this compound administration led to improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for Alzheimer's disease .
  • A study reported that this compound could decrease the expression of inflammatory mediators in models of neurodegeneration, further supporting its neuroprotective role .

Anti-Cancer Properties

Mechanisms of Action
this compound exhibits anti-tumor activity across various cancer types by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis. It has been studied in cancers such as lung, liver, pancreatic, and colorectal cancers .

Case Studies

  • Research involving cholangiocarcinoma demonstrated that this compound significantly suppressed tumor growth and induced apoptosis in cancer cells through specific molecular targets identified via network pharmacology .
  • In non-small cell lung cancer models, this compound enhanced the efficacy of conventional chemotherapy agents like adriamycin, suggesting a synergistic effect in cancer treatment .

Metabolic Regulation

Obesity and Diabetes Management
Recent studies indicate that this compound can inhibit adipocyte differentiation and lipid accumulation, making it a potential candidate for obesity treatment. It acts as a natural antagonist of PPARγ, a key regulator of fat metabolism .

Clinical Insights

  • Animal studies have shown that this compound treatment leads to significant reductions in body weight and improvements in glucose tolerance without altering food intake. This suggests its utility in managing metabolic disorders such as type 2 diabetes .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings/Studies
Cardiovascular HealthEnhances angiogenesis; reduces inflammationImproved cardiac function; reduced inflammatory cytokines
NeuroprotectionAnti-inflammatory; reduces apoptosisImproved cognitive function; reduced amyloid plaques
Anti-CancerInduces apoptosis; inhibits proliferationSuppressed tumor growth in cholangiocarcinoma ; synergistic effects with chemotherapy
Metabolic RegulationInhibits adipocyte differentiationReduced body weight; improved glucose tolerance

Mechanism of Action

Tanshinone IIA exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activities and Mechanisms

Anticancer Effects
Compound Key Mechanisms Model Systems Efficacy vs. Tanshinone IIA
This compound - Induces G2/M arrest
- Downregulates Bcl-2, upregulates Bax
- Binds DNA minor groove via furan oxygen
Colon, ovarian, prostate cancer Most studied; broad-spectrum activity
Tanshinone I - Similar cytotoxicity in p53(+/+) colon cancer cells Colon cancer Comparable efficacy but less characterized
Cryptotanshinone - Inhibits thrombin/factor Xa
- Anti-proliferative in leukemia
Leukemia, thrombosis Less potent in solid tumors
Tanshinone IIB - Binds thrombin/factor Xa with low energy Thrombosis Moderate anticoagulant activity

Note: this compound's furan oxygen is critical for DNA minor-groove binding and antitumor activity, a feature absent in cryptotanshinone .

Cardiovascular and Metabolic Effects
Compound Key Mechanisms Clinical Relevance
This compound - Activates Nrf2/HO-1
- Reduces LDL via PCSK9 inhibition
Approved for angina, myocardial infarction
STS - Water-soluble derivative
- Metabolized by CYP3A4
Intravenous use; fewer drug interactions
Cryptotanshinone - Weak CYP450 interactions Limited clinical data

Note: STS’s sulfonic acid group enhances solubility but alters metabolic pathways compared to this compound .

Anti-Inflammatory and Organoprotective Effects
Compound Key Targets/Pathways Disease Models
This compound - Suppresses TGF-β1
- Inhibits NLRP3 inflammasome
Diabetic nephropathy, epilepsy
Tanshinone I - Modulates NF-κB (limited data) Preclinical models only
Dihydrotanshinone I - Antioxidant activity Liver fibrosis

Pharmacokinetics and Toxicity

  • This compound: Poor oral bioavailability due to lipophilicity; metabolized by CYP2C19 and CYP3A4 . Low toxicity but risk of allergic shock in sensitive individuals .
  • STS : Improved solubility but dependent on CYP3A4 for clearance .

Biological Activity

Tanshinone IIA (Tan IIA), a bioactive compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of Tan IIA, focusing on its anti-inflammatory, antioxidant, cardioprotective, and anti-cancer effects, supported by various research findings and case studies.

This compound is a lipophilic diterpene with a complex structure that contributes to its biological activities. The compound exhibits multiple mechanisms of action, including:

  • Inhibition of inflammatory pathways : Tan IIA modulates the TLR4/NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.
  • Antioxidant effects : It enhances the Nrf2 signaling pathway, promoting the expression of antioxidant enzymes and protecting cells from oxidative stress.
  • Cardiovascular protection : Tan IIA improves endothelial function and reduces vascular inflammation, contributing to its role in treating cardiovascular diseases.

Table 1: Summary of Biological Activities of this compound

Biological Activity Mechanism Research Findings
Anti-inflammatoryInhibition of TLR4/NF-κB pathwayReduced levels of IL-1β and TNF-α in various models
AntioxidantActivation of Nrf2 signalingIncreased antioxidant enzyme levels; protection against oxidative damage
CardioprotectiveEnhancement of angiogenesisImproved cardiac function in heart failure models
Anti-cancerInduction of apoptosis in cancer cellsInhibition of tumor growth in lung cancer models

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it can suppress the production of inflammatory mediators and restore normal signaling pathways in immune cells. For instance, a study showed that Tan IIA reduced serum levels of inflammatory markers such as NT-pro-BNP and IL-18 in heart failure models . Additionally, it was found to inhibit macrophage activation and the formation of foam cells in atherosclerotic plaques .

Antioxidant Activity

The antioxidant effects of Tan IIA are attributed to its ability to activate the Nrf2 pathway. This activation leads to increased expression of protective enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX), which combat oxidative stress. In diabetic rat models, Tan IIA treatment resulted in improved retinal morphology by decreasing malondialdehyde (MDA) levels and enhancing SOD activity .

Cardioprotective Effects

Tan IIA has been extensively studied for its cardioprotective effects. In various animal studies, it has been shown to enhance cardiac function following myocardial infarction by mitigating histological damage and reducing cardiomyocyte apoptosis . The compound also promotes angiogenesis, which is crucial for restoring blood supply to ischemic tissues.

Anti-cancer Properties

The anti-cancer potential of Tan IIA is notable, particularly in lung cancer. Studies have reported that Tan IIA induces apoptosis in cancer cells by regulating key apoptotic proteins such as Bcl-2 and Bax. In vivo experiments indicated that Tan IIA significantly inhibited tumor growth in mouse models of non-small cell lung cancer .

Case Studies

  • Cardiac Function Improvement : In a study involving heart failure rats post-acute myocardial infarction (AMI), Tan IIA treatment led to enhanced cardiac function and reduced myocardial injury markers .
  • Diabetes Management : A study demonstrated that Tan IIA improved glucose tolerance and reduced adiposity in high-fat diet-induced obesity models by inhibiting adipocyte differentiation through antagonism of PPARγ .
  • Atherosclerosis Treatment : Research highlighted Tan IIA's ability to improve endothelial dysfunction and reduce vascular inflammation, suggesting its therapeutic potential against atherosclerosis .

Q & A

Q. Basic Research

  • MTT/WST-1 assays : Measure metabolic activity reduction (e.g., 50% inhibition at 50 µM in TNBC ).
  • Annexin V/PI staining : Differentiate early/late apoptosis from necrosis.
  • DNA fragmentation assays : Quantify apoptotic signatures .
    To avoid false positives:
  • Include viability controls (e.g., non-cancerous cell lines).
  • Correlate apoptosis markers (e.g., caspase-3 cleavage) with functional outcomes .

How do in vivo studies inform dosage optimization of this compound for cardioprotection?

Advanced Research
In MI/RI models, dose-ranging studies (5–20 mg/kg) revealed:

  • 10 mg/kg optimally reduces infarct size, balancing efficacy and cost .
  • Higher doses (20 mg/kg) show no incremental benefit, suggesting saturation of Nrf2/HO-1 signaling .
    Key considerations:
  • Route of administration (intraperitoneal vs. oral).
  • Pharmacokinetic profiling to assess bioavailability.

How does this compound modulate oxidative stress pathways, and what assays quantify this activity?

Basic Research
this compound activates Nrf2/HO-1 signaling , reducing fibrosis and oxidative damage:

  • Nuclear translocation assays : Track Nrf2 localization in cardiac fibroblasts .
  • HO-1 expression : Measure via qPCR/Western blot under high-glucose conditions .
  • ROS detection : Use DCFH-DA probes in cancer models .

What challenges exist in elucidating this compound's effects on NLRP3 inflammasome and Th17 cells?

Q. Advanced Research

  • Mechanistic ambiguity : While this compound reduces Th17 differentiation in MI/RI, its direct targets (e.g., NLRP3 vs. upstream regulators) are unresolved .
  • Model specificity : Inflammatory outcomes may vary between myocardial and cancer models.
    Solutions include:
  • CRISPR-Cas9 screens to identify NLRP3 regulators.
  • Single-cell RNA sequencing of Th17 populations.

What are the time- and dose-dependent effects of this compound on cancer cell proliferation?

Q. Basic Research

  • A549 cells : IC50 decreases from 145.3 µM (24 hours) to 11.49 µM (72 hours) .
  • SW756 cells : Sub-G1 phase accumulation peaks at 36 hours with 20 µM treatment .
    Experimental design must account for:
  • Cell doubling times.
  • Solvent cytotoxicity thresholds.

How do network pharmacology approaches enhance understanding of this compound's polypharmacology?

Q. Advanced Research

  • Data mining : Identifies TP53, NF-κB, and Akt as hub targets across >100 studies .
  • Pathway enrichment analysis : Links this compound to apoptosis, angiogenesis, and mTOR signaling .
    Limitations include reliance on predictive algorithms, necessitating experimental validation.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tanshinone Iia
Reactant of Route 2
Tanshinone Iia

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.